![molecular formula C11H19NO3 B2934652 tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate CAS No. 154748-66-0](/img/structure/B2934652.png)
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
描述
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate: is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclobutyl ring and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method involves the use of tert-butyl N-(2-oxoethyl)carbamate as a starting material, which reacts with cyclobutyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydroxyl derivatives with reduced oxidation states.
Substitution: Substituted carbamates with various functional groups replacing the original carbamate group.
科学研究应用
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring and tert-butyl group may influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
tert-butyl N-(2-oxoethyl)carbamate: A related compound with a similar structure but lacking the cyclobutyl ring.
tert-butyl N-(cyclobutyl)carbamate: Another related compound with a cyclobutyl ring but without the oxoethyl group.
Uniqueness: tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate is unique due to the presence of both the oxoethyl group and the cyclobutyl ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJTIFKZYJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B2934570.png)
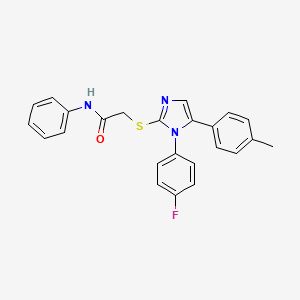
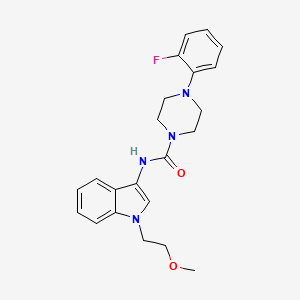
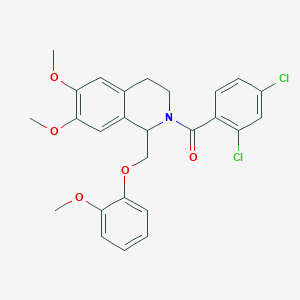
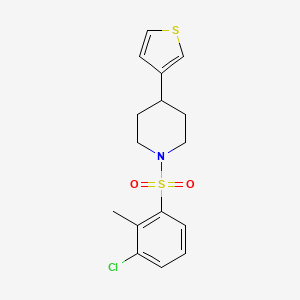

![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)
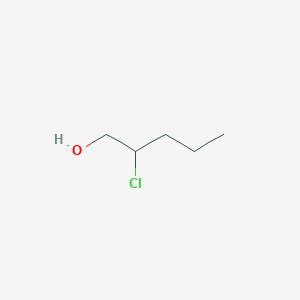
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)
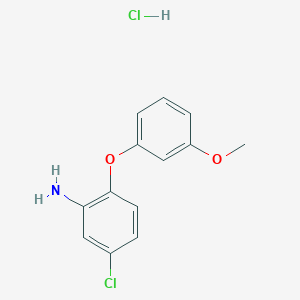
![4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2934586.png)
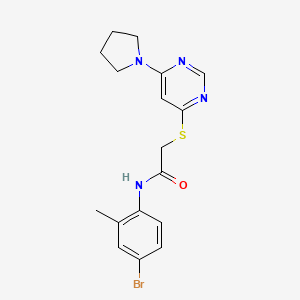
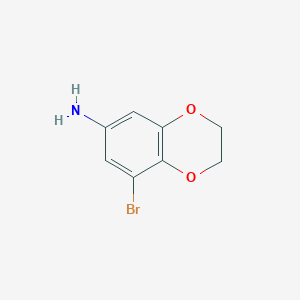
![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)
